molecular formula C25H19BrN2O2S B2900460 4-(benzylthio)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine CAS No. 872207-63-1

4-(benzylthio)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine

Cat. No. B2900460
CAS RN: 872207-63-1
M. Wt: 491.4
InChI Key: XMWHMDQMLMMKSK-UHFFFAOYSA-N
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Description

The compound “4-(benzylthio)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .


Chemical Reactions Analysis

Pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Advantages and Limitations for Lab Experiments

One advantage of using 4-(benzylthio)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine in lab experiments is its potent biological activity, which allows for the study of various signaling pathways involved in inflammation, cancer, and viral replication. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications. Additionally, the effects of this compound on human physiology are not yet fully understood, which may limit its clinical applications.

Future Directions

There are several future directions for research on 4-(benzylthio)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine. One area of research is the development of more potent and selective derivatives of this compound for use in specific applications. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its effects on human physiology. Finally, clinical trials are needed to determine the safety and efficacy of this compound for use in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(benzylthio)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine involves the reaction of 7-bromo-4-chloro-2-(4-methoxyphenyl)chromeno[2,3-d]pyrimidine with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

4-(benzylthio)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has shown promise as an anti-viral agent by inhibiting the replication of certain viruses such as hepatitis C virus.

properties

IUPAC Name

4-benzylsulfanyl-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O2S/c1-29-20-10-7-17(8-11-20)23-27-24-21(14-18-13-19(26)9-12-22(18)30-24)25(28-23)31-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWHMDQMLMMKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=N2)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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